(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Catalog No.
S12315039
CAS No.
276869-42-2
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

CAS Number

276869-42-2

Product Name

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

IUPAC Name

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

LVZWGNMPKUWSEF-VIFPVBQESA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid with significant potential in various fields, including chemistry, biology, and medicine. This compound features a unique structure characterized by an amino group, a keto group, and a tert-butoxy substituent. Its molecular formula is C12H23NO4C_{12}H_{23}NO_4 and it has a molecular weight of approximately 241.32 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry .

  • Oxidation: The keto group can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can also be reduced to form a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities .

These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

Research into the biological activity of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid suggests potential interactions with various biomolecules. Its amino group can form hydrogen bonds, while the tert-butoxy group may interact with hydrophobic regions of proteins or enzymes. This compound is being studied for its possible therapeutic applications, including its role as an inhibitor in enzymatic pathways or as a building block for biologically active peptides .

The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available amino acids or derivatives.
  • Protection of Functional Groups: Functional groups are protected to prevent unwanted reactions during subsequent steps.
  • Introduction of Substituents: The tert-butoxy group is introduced through a benzylation reaction, while the amino group is introduced via amination reactions.
  • Oxidation: The keto functionality is introduced through oxidation processes.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high yield and purity .

Optimized reaction conditions are critical for industrial production to ensure efficiency and scalability.

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has numerous applications:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules and compounds.
  • Biological Research: The compound is utilized in studies exploring its interactions with proteins and other biomolecules.
  • Pharmaceutical Development: Ongoing research aims to evaluate its potential as a drug candidate or therapeutic agent.
  • Material Science: It may be employed in developing new materials and chemical processes due to its unique chemical properties .

Studies on the interactions of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with biological molecules have shown that it can influence enzymatic activities by acting as a substrate or inhibitor. Its specific structural features allow it to engage in selective interactions with target proteins, potentially modulating their functions. Ongoing research aims to elucidate these mechanisms further, which could lead to novel therapeutic strategies .

Several compounds share structural similarities with (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acidContains a benzyloxy groupDifferent hydrophobic properties due to the aromatic ring
(S)-2-Amino-8-hydroxy-8-oxooctanoic acidContains a hydroxyl groupPotential for different reactivity profiles due to hydroxyl functionality
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acidContains a methoxy groupVarying steric effects compared to tert-butoxy

The uniqueness of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid lies in its tert-butoxy substituent, which imparts specific chemical properties and reactivity that differ from those of similar compounds. This makes it particularly valuable in applications requiring specific interactions and modifications .

Traditional organic synthesis remains a cornerstone for producing (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, relying on multi-step reactions to assemble its chiral backbone and functional groups. A representative pathway involves asymmetric hydrogenation and tert-butoxy group introduction. For example, a rhodium-catalyzed hydrogenation under high pressure (2585.81 Torr) in methanol enables stereoselective reduction of α,β-unsaturated esters, achieving up to 95% yield for analogous compounds. Subsequent hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures ensures carboxylate formation while preserving stereochemistry.

Key challenges include maintaining enantiomeric purity during tert-butoxy incorporation. Researchers often employ chiral auxiliaries or catalysts to direct spatial orientation. For instance, nickel(II) Schiff base complexes have been used to achieve diastereoselective alkylation, yielding enantiomerically pure intermediates (>99% e.e.). These intermediates are then deprotected under basic conditions to furnish the target amino acid.

Table 1: Representative Traditional Synthesis Steps

StepReaction TypeConditionsYield
1Asymmetric HydrogenationRhodium catalyst, H₂ (50 psi), MeOH, 3h95%
2Ester HydrolysisLiOH, THF/H₂O, 23°C, 7h>90%
3Chiral AlkylationNi(II) Schiff base, −20°C, 3h57–94%

Optimization focuses on solvent selection and catalyst recycling. Tetrahydrofuran-water systems minimize side reactions, while reusable rhodium complexes reduce costs.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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